Methyl 2-(4-bromo-2-hydroxyphenyl)acetate
Description
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (CAS: 205318-12-3) is an aromatic ester derivative with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. It features a bromine substituent at the para position and a hydroxyl group at the ortho position on the phenyl ring, connected to an acetic acid methyl ester backbone. This compound is commonly utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, with a purity of 95% in commercial supplies . Its structural motifs—bromine (a halogen with electron-withdrawing effects) and the hydroxyl group (a polar substituent)—make it a versatile precursor for further functionalization, such as Suzuki coupling or ester hydrolysis reactions .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOMCEKGANOYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 2-hydroxyphenylacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively introduces the bromine atom at the para position relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include 2-(4-substituted-2-hydroxyphenyl)acetates.
Oxidation: Products include 2-(4-bromo-2-oxo-phenyl)acetates.
Reduction: Products include 2-(4-bromo-2-hydroxyphenyl)ethanol.
Scientific Research Applications
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenolic compounds, including their antimicrobial and antioxidant properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2-hydroxyphenyl)acetate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the bromine atom and hydroxyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogous derivatives. Below is a detailed analysis of its structural, physicochemical, and functional distinctions from related compounds.
Structural and Substituent Variations
Physicochemical Properties
- Polarity: The hydroxyl group in this compound increases its polarity compared to methoxy (e.g., 2-Bromo-4'-methoxyacetophenone) or non-polar halogenated analogs (e.g., Methyl 2-bromo-2-(4-bromophenyl)acetate) .
- Solubility: Amino-substituted derivatives (e.g., Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride) exhibit higher water solubility due to ionic character, whereas the target compound is more soluble in organic solvents like THF .
- Thermal Stability : Halogenated esters (e.g., Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate) generally exhibit higher thermal stability due to increased molecular rigidity from multiple substituents .
Key Research Findings
- Synthetic Utility : this compound was used in a THF-mediated Suzuki coupling to generate biphenyl derivatives, achieving yields >80% under optimized conditions .
- Stability Challenges : Unlike its chloro-methyl analog (), the target compound’s hydroxyl group may necessitate protection during harsh reaction conditions to prevent oxidation .
Biological Activity
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate is a significant compound in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound has a molecular formula of C9H9BrO3. It features a bromine atom and a hydroxyl group on a phenolic ring, contributing to its reactivity and biological profile.
- Molecular Weight : Approximately 259.10 g/mol.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets, such as enzymes and receptors. The presence of the hydroxyl and bromine groups enhances its binding affinity through hydrogen bonding and halogen bonding, respectively.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its potential therapeutic effects. For instance, it may interact with glutathione S-transferases (GSTs), which play significant roles in detoxification processes .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further studies in infection control.
Antimicrobial Properties
This compound has been evaluated for its ability to inhibit various microorganisms. The results from several studies are summarized in the following table:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings underscore the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Studies
- Inhibition of Glutathione S-transferases (GSTs) :
-
Antioxidant Activity :
- Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, yielding an IC50 value indicative of moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-hydroxyphenylacetate | Lacks bromine; lower reactivity | Weaker antimicrobial properties |
| Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate | Ethyl group instead of methyl; similar activity | Comparable antimicrobial effects |
| Methyl 2-(5-chloro-2-hydroxyphenyl)acetate | Chlorine instead of bromine; different reactivity | Different spectrum of activity |
This comparison highlights how the bromine substitution at the para position enhances both reactivity and biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
